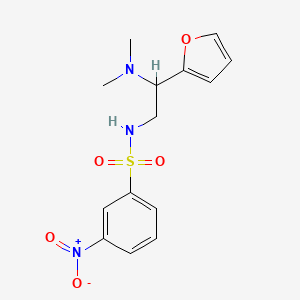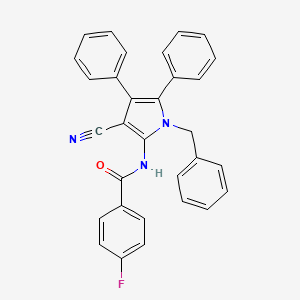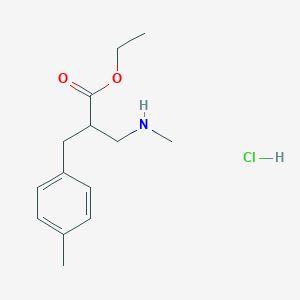
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide, also known as DNFB, is a chemical compound that has been widely used in scientific research. It is a member of the sulfonamide family of compounds and is primarily used as a hapten to induce hypersensitivity reactions in animals. DNFB has also been used in the development of drugs for the treatment of various diseases, including cancer.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide is not fully understood. It is thought to act as a hapten, causing an immune response when it binds to proteins in the skin. This leads to the activation of T cells and the production of cytokines, which in turn leads to inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species in cells, which can lead to oxidative stress and DNA damage. It has also been shown to activate the NF-κB signaling pathway, which plays a role in inflammation and cell survival. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide has a number of advantages for lab experiments. It is a well-characterized compound that is readily available. It is also relatively inexpensive compared to other compounds used in scientific research. However, N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide has some limitations. It is a potent sensitizer and can induce severe allergic reactions in animals. This can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide is not fully understood, which can make it difficult to interpret results.
Future Directions
There are a number of future directions for research on N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide. One area of interest is the development of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide-based chemotherapy agents for the treatment of cancer. Another area of interest is the study of the immune response to N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide and the mechanisms underlying contact hypersensitivity. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide and its mechanism of action.
Synthesis Methods
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide can be synthesized using various methods. One of the most common methods involves the reaction of 2-nitrobenzenesulfonyl chloride with N,N-dimethylethanolamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with furfurylamine to produce N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide. Other methods involve the use of different amines and nitrobenzenesulfonyl chlorides.
Scientific Research Applications
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide has been widely used in scientific research as a tool to induce contact hypersensitivity in animals. This has been used to study the immune response to various antigens and the mechanisms underlying allergic reactions. N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide has also been used in the development of drugs for the treatment of various diseases, including cancer. It has been shown to have anti-tumor activity in animal models and is being investigated as a potential chemotherapy agent.
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-16(2)13(14-7-4-8-22-14)10-15-23(20,21)12-6-3-5-11(9-12)17(18)19/h3-9,13,15H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYINIVJCLIEQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate](/img/structure/B2882804.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2882808.png)



![4-[6-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2882812.png)
![1-(2,4-Dichlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2882814.png)
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate](/img/structure/B2882818.png)

![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2882821.png)
![2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2882822.png)
